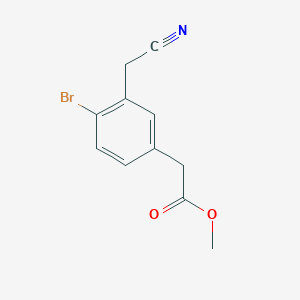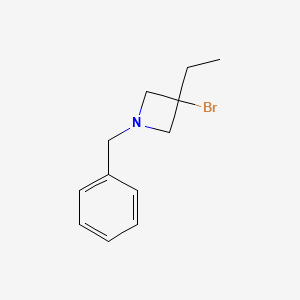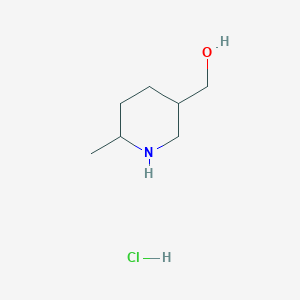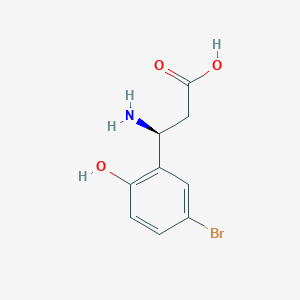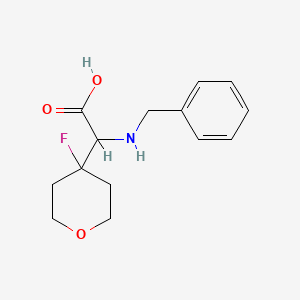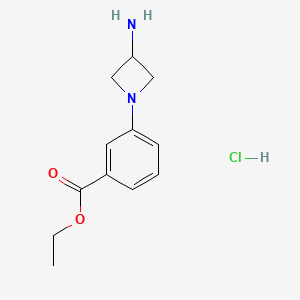
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO5. It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and nitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde typically involves the bromination of 2,4-dihydroxybenzaldehyde followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents. The process can be summarized as follows:
Bromination: 2,4-dihydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: 5-Bromo-2,4-dihydroxy-3-nitrobenzoic acid.
Reduction: 5-Bromo-2,4-dihydroxy-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,4-dihydroxybenzaldehyde
- 5-Bromo-2,4-dimethoxybenzaldehyde
- 5-Bromo-3-nitrosalicylaldehyde
Uniqueness
5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H4BrNO5 |
|---|---|
Peso molecular |
262.01 g/mol |
Nombre IUPAC |
5-bromo-2,4-dihydroxy-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4BrNO5/c8-4-1-3(2-10)6(11)5(7(4)12)9(13)14/h1-2,11-12H |
Clave InChI |
DDJLBLQWCJWPJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



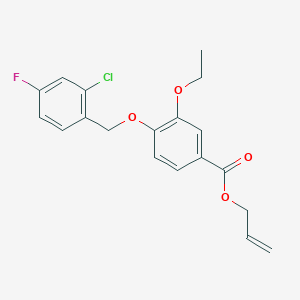
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)

![1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13026282.png)
